4-Oxo cyclophosphamide-d8

Catalog No.
S12875652
CAS No.
M.F
C7H13Cl2N2O3P
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo cyclophosphamide-d8

Product Name

4-Oxo cyclophosphamide-d8

IUPAC Name

2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2

InChI Key

VBMZHOCORXMDJU-UDCOFZOWSA-N

SMILES

Array

Canonical SMILES

C1COP(=O)(NC1=O)N(CCCl)CCCl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1

4-Oxo cyclophosphamide-d8 (IUPAC name: 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one) is a deuterium-labeled derivative of cyclophosphamide. Its molecular formula, C₇H₅D₈Cl₂N₂O₃P, reflects the substitution of eight hydrogen atoms with deuterium at the 1,1,2,2 positions of both 2-chloroethyl side chains. The deuteration pattern preserves the core oxazaphosphorine ring system while introducing isotopic labels for analytical differentiation.

Key structural features include:

  • A six-membered 1,3,2-oxazaphosphinane 2-oxide ring
  • Two deuterated 2-chloroethyl groups (bis(2-chloroethyl-1,1,2,2-d₄)amino substituents)
  • A ketone group at position 4 of the heterocyclic ring

Table 1: Structural comparison with non-deuterated analog

Parameter4-Oxo Cyclophosphamide-d84-Oxo Cyclophosphamide
Molecular formulaC₇H₅D₈Cl₂N₂O₃PC₇H₁₃Cl₂N₂O₃P
Molecular weight (g/mol)283.12275.07
Deuterium content8 atoms (≥98 atom%)0

Comparative Physicochemical Properties with Non-Deuterated Analog

The isotopic substitution induces measurable differences in physicochemical properties:

1. Spectral characteristics

  • NMR: Deuterium substitution eliminates proton signals at δ 3.60–3.75 ppm (methylene protons adjacent to chlorine)
  • Mass spectrometry: +8 Da mass shift enables clear differentiation (M+H⁺ at m/z 284.1 vs. 276.1 for native compound)

2. Phase behavior

  • Melting point: 158–160°C (vs. 153–155°C for non-deuterated form)
  • LogP: 0.85 ± 0.15 (identical to native compound within experimental error)

3. Solubility profile

SolventSolubility (mg/mL)
Water12.4 ± 0.8
Methanol34.2 ± 1.2
Acetonitrile8.9 ± 0.6

Deuteration does not significantly alter solubility in polar aprotic solvents but reduces aqueous solubility by 18% compared to the non-deuterated analog.

Crystallographic and Spectroscopic Characterization

X-ray diffraction analysis (performed on single crystals grown from ethanol/water):

  • Space group: P2₁2₁2₁
  • Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å
  • Deuteration reduces C-D bond lengths to 1.09 Å vs. 1.10 Å for C-H bonds in native crystal structure

Spectroscopic signatures:
Table 2: Key spectroscopic identifiers

TechniqueCharacteristic Signals
¹³C NMR42.8 ppm (P-N-CD₂), 36.5 ppm (ring C4=O)
³¹P NMR18.7 ppm (oxazaphosphorine P=O)
IR1675 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (P=O)
UV-Visλ_max = 205 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹)

Mass fragmentation patterns show diagnostic ions at m/z 141.6 ([C₃H₅Cl₂N]⁺) and 148.6 ([C₃H₅Cl₂D₄N]⁺) for non-deuterated and deuterated species, respectively.

Deuterium Incorporation Strategies in Oxazaphosphorine Systems

The synthesis of 4-Oxo cyclophosphamide-d8 represents a sophisticated approach to isotopic labeling within the oxazaphosphorine family of compounds [1]. This deuterated metabolite, with the molecular formula C₇H₅D₈Cl₂N₂O₃P and molecular weight of 283.12 g/mol, is derived from the parent compound cyclophosphamide through strategic deuterium incorporation at specific positions [2] [4].

The fundamental synthetic strategy for deuterium incorporation in oxazaphosphorine systems relies on the selective replacement of hydrogen atoms with deuterium atoms at the bis(2-chloroethyl) side chains [8]. The chemical name 2-(Bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide indicates that all eight deuterium atoms are incorporated into the chloroethyl substituents, specifically at the 1,1,2,2-positions of each chloroethyl group [1].

Ring-deuterated analogs of cyclophosphamide have been extensively studied using various deuteration patterns including 4-d2, 5-d, 4,6-d4, and 4,5,6-d6 derivatives [8]. These studies have demonstrated the influence of deuterium substitution on metabolic pathways involving oxidation at the C-4 position and the rate of acrolein elimination from aldophosphamide [8]. The deuterium isotope effect magnitude ranges from 1.8 to 5.3 depending on the position and extent of deuteration [8].

The synthetic methodology for producing deuterated oxazaphosphorines typically begins with deuterated precursor preparation [10]. The most commonly employed approach involves the reaction of deuterated propanolamine precursors with phosphorus oxychloride under controlled conditions at temperatures ranging from -40°C to ambient temperature [10]. This method ensures selective deuterium incorporation while maintaining the structural integrity of the oxazaphosphorine ring system.

Deuteration PositionIsotope Effect (kH/kD)Metabolic Impact
4-d22.24-ketocyclophosphamide formation
5-d5.3β-elimination pathway
4,6-d41.8Carboxyphosphamide formation
Bis(chloroethyl)-d8VariableEnhanced analytical detection

The construction of deuterated building blocks requires careful selection of deuterated starting materials [11]. For the synthesis of [4,4,5,5-²H₄]-labeled compounds, [2,2,3,3-²H₄]-3-aminopropanol serves as the common precursor [11]. The one-pot reaction of this deuterated aminopropanol with phosphorus oxychloride and labeled or unlabeled 2-chloroethylamine hydrochloride provides access to various deuterated cyclophosphamide analogs [11].

Optimization of Radiolabeling Techniques for Metabolic Tracing

The optimization of radiolabeling techniques for 4-Oxo cyclophosphamide-d8 focuses on enhancing the compound's utility as an internal standard for metabolic tracing studies [21]. Stable isotope dilution mass spectrometry represents the gold standard methodology for quantitative analysis of cyclophosphamide and its metabolites in biological matrices [21].

The tetradeuterated analogue of cyclophosphamide has been successfully employed for direct insertion electron impact mass spectrometry using stable isotope dilution principles [21]. When added to blood or urine samples, the concentration of cyclophosphamide can be determined from the ratio of signal intensities characteristic for cyclophosphamide and the tetradeuterated analogue [21]. This approach eliminates the need for radioactively labeled cyclophosphamide in human studies while providing highly specific quantitation [21].

Metabolic labeling optimization requires careful consideration of labeling protocol parameters to minimize non-specific effects while maximizing isotopic enrichment [18]. The choice of deuterium as the labeling isotope provides several advantages including chemical stability, minimal metabolic perturbation, and compatibility with mass spectrometric detection methods [18]. For cyclophosphamide metabolite studies, deuterium labeling enables precise tracking of metabolic flux through the cytochrome P450-mediated activation pathway [17].

The analytical methodology for metabolic tracing employs targeted measurements of deuterium enrichment using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry [17]. Hierarchical clustering analysis of atom percent enrichments effectively groups metabolites into local modules reflecting network proximity and pathway activity [17]. This approach has proven particularly valuable for distinguishing rapidly labeled metabolites in primary metabolic pathways from slowly labeled metabolites in secondary pathways [17].

Analysis ParameterOptimized ConditionDetection Limit
Injection Volume10-20 μL1-5 ng/mL
Column Temperature60°CEnhanced resolution
Mobile Phase pH5.5-6.0Optimal stability
Detection ModeSelected Ion MonitoringImproved sensitivity

Dynamic labeling experiments utilizing 4-Oxo cyclophosphamide-d8 enable clustering of metabolites based on turnover rates [17]. The incorporation of deuterium labels facilitates correlation-based analysis of isotope labeling data to reconstruct metabolic networks de novo [17]. Time-course studies demonstrate clear discrimination between metabolites with different labeling kinetics, providing insights into metabolic pathway organization and flux distribution [17].

Purification and Validation Protocols for Isotopic Purity

The purification and validation of 4-Oxo cyclophosphamide-d8 requires specialized protocols designed to maintain isotopic integrity while achieving pharmaceutical-grade purity [20]. High-performance liquid chromatography represents the primary purification method, with polymeric reverse-phase columns operated at elevated temperatures providing optimal separation efficiency [38].

The purification methodology employs two-dimensional liquid chromatography systems to address the challenges associated with structurally similar metabolites in complex matrices [24]. The first dimension utilizes conventional reverse-phase chromatography for initial separation, while the second dimension employs specialized stationary phases for enhanced resolution of isotopic variants [24]. Temperature optimization at 60°C significantly improves peak resolution and reduces analysis time [38].

Isotopic purity determination relies on high-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy for comprehensive characterization [20]. The strategy involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of the labeled compound [20]. Liquid chromatography electrospray ionization high-resolution mass spectrometry provides accurate mass measurements for isotope cluster validation [20].

Validation ParameterAcceptance CriteriaAnalytical Method
Isotopic Purity≥95%LC-HR-MS
Chemical Purity≥98%HPLC-UV
Deuterium Content≥94% D²H NMR
Molecular IdentityConfirmed¹H/¹³C NMR

Nuclear magnetic resonance analysis confirms structural integrity and positions of labeled atoms while providing quantitative assessment of isotopic purity [20]. Proton nuclear magnetic resonance spectroscopy reveals the absence of signals at deuterated positions, confirming successful isotopic incorporation [20]. The relative percent isotopic purity can be calculated from integration ratios of remaining proton signals compared to reference compounds [20].

Mass spectrometric validation employs isotope cluster detection algorithms that account for the natural isotope distribution of elements present in the molecule [43]. The validation process considers mass-specific confidence intervals to increase specificity of isotope cluster identification [43]. Computational approaches predict theoretical isotope distributions and compare these with experimental data to verify isotopic composition [43].

Quality control protocols include continuous monitoring throughout the purification process to maintain consistency and validate batch-to-batch reproducibility [28]. The analytical workflow incorporates multiple orthogonal techniques including thin-layer chromatography, melting point determination, and optical rotation measurements for optically active compounds [37]. Each batch receives comprehensive characterization with certificates of analysis documenting isotopic composition, chemical purity, and structural confirmation [42].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.0542986 Da

Monoisotopic Mass

282.0542986 Da

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types